molecular formula C8H6Cl2O2S B1614710 Acetic acid, ((2,4-dichlorophenyl)thio)- CAS No. 7720-41-4

Acetic acid, ((2,4-dichlorophenyl)thio)-

Cat. No. B1614710
CAS RN: 7720-41-4
M. Wt: 237.1 g/mol
InChI Key: MDQZIQPTGRZCOQ-UHFFFAOYSA-N
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Description

Acetic acid, ((2,4-dichlorophenyl)thio)-, also known as Dichlorophenylthioacetic acid (DCTA), is a synthetic compound that belongs to the class of thioacetic acids. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Herbicide Degradation and Environmental Protection

One of the significant applications of 2,4-Dichlorophenoxyacetic acid, closely related to the chemical of interest, is its role in environmental protection through the degradation of herbicides. Research has explored the optimization of advanced oxidation processes, specifically the photo-electro/Persulfate/nZVI process, for the degradation of this herbicide in aqueous solutions. This study aimed to optimize conditions such as initial pH, persulfate anion concentration, direct electrical current, herbicide concentration, nZVI dose, and reaction time to enhance degradation efficiency. The results showed a significant removal rate of the herbicide, indicating the potential of this method in treating contaminated water sources, thus contributing to environmental protection (Mehralipour & Kermani, 2021).

Toxicological Research on Human Cells

Another vital area of research involves investigating the toxicological effects of 2,4-Dichlorophenoxyacetic acid on human cells. A study on human dental pulp stem cells (hDPSCs) examined the biological effects and damages caused by 2,4-D, highlighting its hormetic response on cell viability and growth rate. The research provides crucial insights into the safety and impact of 2,4-D exposure, contributing to our understanding of its biological effects on human tissues (Mahmoudinia et al., 2019).

Advancements in Herbicide Formulations

In the development of herbicide formulations, a study focused on a new formulation of 2,4-dichlorophenoxy-acetic acid, comparing its efficacy, surfactant properties, and fertilizer compatibility with existing amine and ester formulations. This research highlights the continuous efforts to improve herbicide formulations for enhanced agricultural productivity and environmental safety (Volgas, Mack, & Roberts, 2005).

Photocatalytic Degradation Studies

Exploring efficient methods for the removal of herbicide contaminants from water, research into the photocatalytic degradation of 2,4-Dichlorophenoxyacetic acid using nanocrystalline cryptomelane composite catalysts has shown promising results. This study contributes to the advancement of water treatment technologies, aiming for the complete removal of hazardous substances and ensuring the safety of water resources (Lemus et al., 2008).

Insight into Herbicidal Mode of Action

Understanding the mode of action of 2,4-Dichlorophenoxyacetic acid provides essential insights into its use as a herbicide. Research has illuminated the molecular mechanisms underlying its selective herbicidal activity, including the physiological responses of plants and the role of auxin receptors and transport carriers. This knowledge aids in the development of more effective and environmentally friendly herbicide solutions (Song, 2014).

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2S/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQZIQPTGRZCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227954
Record name Acetic acid, ((2,4-dichlorophenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7720-41-4
Record name 2-[(2,4-Dichlorophenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7720-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, ((2,4-dichlorophenyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007720414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, ((2,4-dichlorophenyl)thio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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